Ethyl 3-fluorooxolane-3-carboxylate
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Overview
Description
Ethyl 3-fluorooxolane-3-carboxylate is an organic compound that belongs to the class of oxolane derivatives It is characterized by the presence of a fluorine atom at the third position of the oxolane ring and an ethyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluorooxolane-3-carboxylate typically involves the fluorination of oxolane derivatives followed by esterification. One common method involves the reaction of 3-hydroxyoxolane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 3-fluorooxolane is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluorooxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of 3-fluorooxolane-3-carboxylic acid.
Reduction: Formation of 3-fluorooxolane-3-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluorooxolane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluorooxolane-3-carboxylate involves its interaction with molecular targets through its fluorine atom and ester group. The fluorine atom can form strong hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release the active carboxylate form, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl oxolane-3-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluorooxolane-3-carboxylic acid: The acid form of the compound, which may have different solubility and reactivity.
Methyl 3-fluorooxolane-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the ethyl ester group. The fluorine atom imparts distinct chemical properties such as increased electronegativity and metabolic stability, while the ethyl ester group influences the compound’s solubility and reactivity.
Properties
IUPAC Name |
ethyl 3-fluorooxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-2-11-6(9)7(8)3-4-10-5-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHQMVEVKJDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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